![molecular formula C14H11NO3 B13223499 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13223499.png)
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the cyanophenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or cyanophenyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group can participate in binding interactions, while the furan ring may contribute to the compound’s overall reactivity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylacetic acid: A similar compound with a cyanophenyl group attached to an acetic acid moiety.
Methyl 3-cyanophenylacetate: An ester derivative of 3-cyanophenylacetic acid.
Ethyl 3-cyanophenylacetate: Another ester derivative with an ethyl group.
Uniqueness
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both a furan ring and a cyanophenyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[5-(3-cyanophenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C14H11NO3/c1-9-5-13(18-12(9)7-14(16)17)11-4-2-3-10(6-11)8-15/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
OVXKWAWPUNWYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


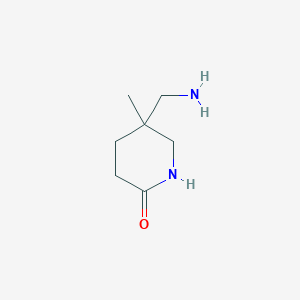
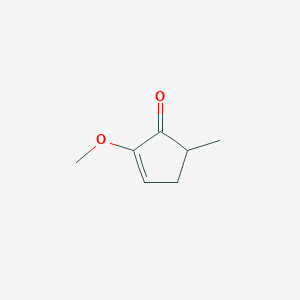
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
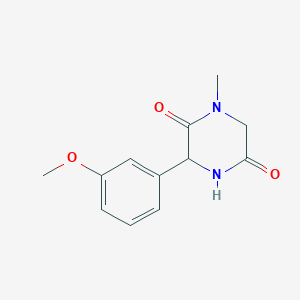
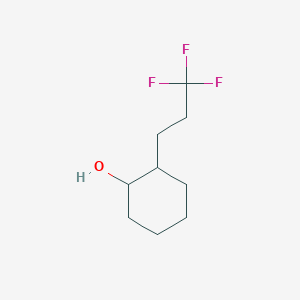
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
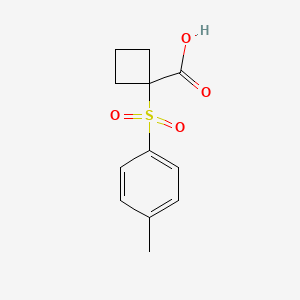
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)

![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)

